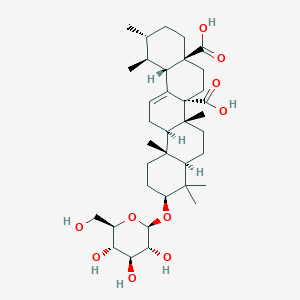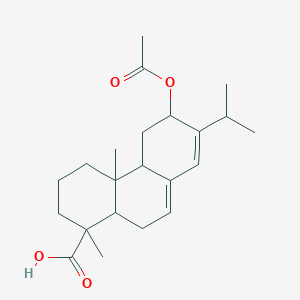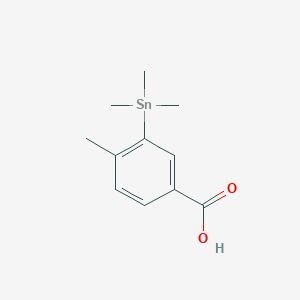
Quinovic acid 3-O-beta-D-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of Quinovic acid 3-O-beta-D-glucoside and its derivatives involves complex chemical pathways, often starting from the extraction from natural sources. For instance, from Uncaria guianensis, two new quinovic acid glycosides have been isolated, alongside known compounds, through spectral and chemical studies (Yépez et al., 1991). Similar extraction and elucidation methods have been employed for compounds from Guettarda platypoda and Bhesa paniculata, showcasing a variety of glycosides related to Quinovic acid 3-O-beta-D-glucoside (Aquino et al., 1988); (Ohashi et al., 1994).
Molecular Structure Analysis
The molecular structure of Quinovic acid 3-O-beta-D-glucoside is characterized by spectral and chemical analysis. The compound's structure is defined by its triterpene backbone attached to a sugar moiety, which contributes to its biological activity and chemical properties. Studies like those on the bark of Bhesa paniculata have elucidated the structures of similar compounds, highlighting the diversity in molecular structures within this family of glycosides (Ohashi et al., 1994).
Chemical Reactions and Properties
Quinovic acid glycosides undergo a range of chemical reactions, including microbial deglycosylation and biotransformation. For example, microbial deglycosylation by Nocardia sp. has been shown to convert quinovic acid glycosides to their aglycon quinovic acid, demonstrating an interesting aspect of their chemical behavior and potential for modification (Cheng et al., 2004).
Physical Properties Analysis
The physical properties of Quinovic acid 3-O-beta-D-glucoside, such as solubility, melting point, and crystal structure, are crucial for understanding its behavior in natural and experimental contexts. However, detailed studies specifically focusing on the physical properties of Quinovic acid 3-O-beta-D-glucoside are scarce and often embedded within broader research on its extraction and analysis.
Chemical Properties Analysis
Quinovic acid 3-O-beta-D-glucoside exhibits a variety of chemical properties, including its role as a precursor in microbial hydroxylation and its potential as a phosphodiesterase-I inhibitor. These properties are explored through microbial transformation studies, which have aimed at generating new bio-active derivatives, such as the hydroxylation of the methyl group at C-30 by Streptomyces griseus (Cheng et al., 2006). Furthermore, its inhibitory activity against snake venom phosphodiesterase-I highlights its potential for biomedical applications (Mostafa et al., 2006).
Aplicaciones Científicas De Investigación
Application in Obesity and Hyperlipidemia Treatment
- Summary of Application: Pyrocincholic acid 3β-O-β-d-quinovopyranosyl-28-O-β-d-glucopyranoside (PAQG), a 27-nor-oleanolic acid saponin extracted from Metadina trichotoma, has been found to suppress adipogenesis and regulate lipid metabolism in 3T3-L1 adipocytes .
- Methods of Application: The 3T3-L1 pre-adipocytes were incubated with vehicle or PAQG for 6 days in the differentiation process .
- Results: PAQG significantly reduced adipogenesis, adiponectin secretion, and the expression level of key transcription factors related to adipogenesis. It also increased the levels of free fatty acids (FFA) and glycerol in the medium and reduced triglyceride (TG) level in mature adipocytes .
Application in Osteoblast Differentiation
- Summary of Application: Dihydrophaseic Acid 3′-O-β-d-Glucopyranoside (DPA3G), a sesquiterpene glucoside isolated from Lycii radicis Cortex, has been found to enhance osteoblast differentiation .
- Methods of Application: The mesenchymal stem cell line C3H10T1/2 and preosteoblast cell line MC3T3-E1 were treated with DPA3G .
- Results: DPA3G treatment significantly enhanced cell proliferation and alkaline phosphatase activity in both cell lines. It also increased mineralized nodule formation and the mRNA expression of osteoblastogenesis markers .
Application in Cytoprotection
- Summary of Application: An analogue of Quinovic acid 3-O-beta-D-glucoside exhibited a potent cytoprotective effect against H2O2-induced injury in H9c2 cells .
- Results: The analogue provided significant protection against H2O2-induced injury in H9c2 cells .
Application in Glycosylation
- Summary of Application: A novel glycosyltransferase gene (BbGT) was discovered from Beauveria bassiana ATCC 7159 and heterologously expressed in Escherichia coli. The purified enzyme was functionally characterized through in vitro enzymatic reactions as a UDP-glucosyltransferase, converting quercetin to five monoglucosylated and one diglucosylated products .
- Methods of Application: The enzyme was also expressed in other microbial hosts including Saccharomyces cerevisiae, Pseudomonas putida, and Pichia pastoris .
- Results: The BbGT-harboring E. coli and S. cerevisiae strains were used as whole-cell biocatalysts to specifically produce the two valuable quercetin glucosides, respectively .
Application in Glycosylation
- Summary of Application: A novel glycosyltransferase gene (BbGT) was discovered from Beauveria bassiana ATCC 7159 and heterologously expressed in Escherichia coli. The purified enzyme was functionally characterized through in vitro enzymatic reactions as a UDP-glucosyltransferase, converting quercetin to five monoglucosylated and one diglucosylated products .
- Methods of Application: The enzyme was also expressed in other microbial hosts including Saccharomyces cerevisiae, Pseudomonas putida, and Pichia pastoris .
- Results: The BbGT-harboring E. coli and S. cerevisiae strains were used as whole-cell biocatalysts to specifically produce the two valuable quercetin glucosides, respectively .
Safety And Hazards
Users should avoid dust formation and breathing mist, gas, or vapors of Quinovic acid 3-O-beta-D-glucoside . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation should be ensured and all sources of ignition should be removed .
Propiedades
IUPAC Name |
(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56O10/c1-18-9-14-35(30(41)42)15-16-36(31(43)44)20(25(35)19(18)2)7-8-23-33(5)12-11-24(32(3,4)22(33)10-13-34(23,36)6)46-29-28(40)27(39)26(38)21(17-37)45-29/h7,18-19,21-29,37-40H,8-17H2,1-6H3,(H,41,42)(H,43,44)/t18-,19+,21-,22+,23-,24+,25+,26-,27+,28-,29+,33+,34-,35+,36-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNXSFBKZQIMPF-ZZZTYRQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinovic acid 3-O-beta-D-glucoside | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2,8,16-Trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-12-tetracyclo[11.2.1.01,10.04,9]hexadecanyl) acetate](/img/structure/B1150523.png)

![4-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-(213C,1,3-15N2)5H-pyrimidin-1-ium-2-one](/img/structure/B1150535.png)